2-(7-Methoxynaphthalen-1-yl)acetamide

Description

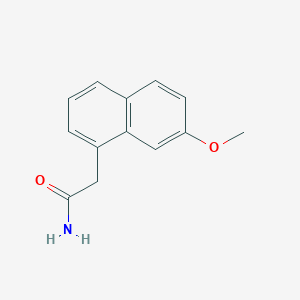

Structure

3D Structure

Properties

IUPAC Name |

2-(7-methoxynaphthalen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYBVRIYYBHYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CC(=O)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569084 | |

| Record name | 2-(7-Methoxynaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138113-07-2 | |

| Record name | 2-(7-Methoxynaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 2-(7-Methoxynaphthalen-1-yl)acetamide"

An In-depth Technical Guide to the Synthesis and Characterization of 2-(7-Methoxynaphthalen-1-yl)acetamide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound. This compound is a significant impurity and a key reference standard in the manufacturing of Agomelatine, a melatonin agonist and 5-HT2c antagonist used in the treatment of major depressive disorders.[1][2][3] This document outlines a robust and efficient synthetic pathway starting from 7-methoxynaphthalene, followed by a rigorous analytical workflow to confirm the identity, structure, and purity of the final product. The protocols are designed for reproducibility and scalability, addressing the needs of researchers in medicinal chemistry, process development, and quality control.

Introduction and Strategic Overview

This compound (Molecular Formula: C13H13NO2, Molecular Weight: 215.25 g/mol ) is primarily known as a process-related impurity in the synthesis of the antidepressant drug Agomelatine.[4][5] Its controlled synthesis and thorough characterization are therefore critical for developing accurate analytical methods for quality assurance and for understanding potential degradation pathways of the active pharmaceutical ingredient (API).

The synthetic strategy presented herein is predicated on a multi-step sequence that prioritizes high yields, reagent accessibility, and purification efficiency. The core of the synthesis involves the preparation of a key intermediate, 7-methoxy-1-naphthylacetic acid, which is subsequently converted to the target primary amide. This approach avoids many of the harsh conditions and low-yield steps reported in older literature.[1][2][3]

Synthetic Pathway and Rationale

The chosen synthetic route is a three-step process to obtain the carboxylic acid precursor, followed by a highly efficient amidation step. This pathway is advantageous because it builds the required carbon framework methodically and concludes with a reliable functional group transformation.

Diagram of Synthetic Workflow

Caption: Overall synthetic route from 7-methoxynaphthalene to the target amide.

Detailed Experimental Protocols

Disclaimer: All chemical handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Part A: Synthesis of 2-(7-Methoxynaphthalen-1-yl)acetic Acid (Precursor)

This precursor synthesis is adapted from a high-yield procedure reported by Banerjee et al.[1][2]

Step 1: 1-(Bromomethyl)-7-methoxynaphthalene

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-methoxynaphthalene (1.0 eq), N-bromosuccinimide (NBS, 1.7 eq), and benzoyl peroxide (0.3 eq) in carbon tetrachloride (CCl4).[2]

-

Reaction: Heat the mixture to reflux (approximately 77°C) and maintain for 1.5 to 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl4.[2]

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (eluent: hexane/ether 9:1) to yield 1-(bromomethyl)-7-methoxynaphthalene as a pale yellow solid (Typical Yield: ~97%).[2]

Step 2: 2-(7-Methoxynaphthalen-1-yl)acetonitrile

-

Setup: In a round-bottom flask, dissolve the 1-(bromomethyl)-7-methoxynaphthalene (1.0 eq) in dimethyl sulfoxide (DMSO).[2]

-

Reaction: Add sodium cyanide (NaCN, 0.9 eq) to the solution. Heat the mixture to 140-145°C for 3 hours. Caution: NaCN is highly toxic. Handle with extreme care.

-

Workup: Cool the reaction mixture, dilute with water, and extract the product with diethyl ether (3x).[2]

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO4, and evaporate the solvent. The crude product is purified by column chromatography (eluent: hexane/ether 1:1) to afford the nitrile as a pale orange solid (Typical Yield: ~99%).[2]

Step 3: 2-(7-Methoxynaphthalen-1-yl)acetic Acid

-

Setup: Combine the synthesized nitrile (1.0 eq) with a 50% aqueous solution of sodium hydroxide (NaOH) in a flask suitable for reflux.[2]

-

Reaction: Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC, observing the disappearance of the nitrile spot). This step converts the nitrile to a sodium carboxylate salt.[1][2]

-

Workup: Cool the reaction mixture, dilute with water, and carefully acidify with 10% aqueous HCl until the pH is acidic, precipitating the carboxylic acid.

-

Purification: Extract the product with chloroform or ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO4, and evaporate the solvent to yield 2-(7-methoxynaphthalen-1-yl)acetic acid as a white solid (Typical Yield: ~93%).[1][2]

Part B: Synthesis of this compound (Final Product)

This procedure utilizes an acyl chloride intermediate, a classic and highly effective method for preparing primary amides from carboxylic acids. The high reactivity of the acyl chloride ensures a rapid and clean conversion.[6][7]

Step 4: Formation of Acyl Chloride Intermediate

-

Setup: In a dry, inert atmosphere (e.g., under nitrogen), suspend the 2-(7-methoxynaphthalen-1-yl)acetic acid (1.0 eq) in dry dichloromethane (DCM).

-

Reaction: Add thionyl chloride (SOCl2, ~2.0 eq) dropwise at 0°C. After the addition, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the evolution of gas (HCl and SO2) ceases. The completion of the reaction results in a solution of the acyl chloride.

Step 5: Amidation

-

Setup: In a separate flask, cool a concentrated solution of ammonium hydroxide (NH4OH) in an ice bath (0°C).

-

Reaction: Slowly add the solution of 2-(7-methoxynaphthalen-1-yl)acetyl chloride from the previous step to the cold ammonium hydroxide solution with vigorous stirring. A violent reaction may occur, producing a precipitate.[6]

-

Workup: After the addition is complete, continue stirring for an additional 30 minutes. Filter the precipitated solid and wash thoroughly with cold water to remove any ammonium salts.

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain pure this compound as a white to off-white solid.[8]

Characterization and Data Analysis

A multi-technique approach is essential for the unambiguous confirmation of the final product's structure and purity.

Diagram of Characterization Workflow

Caption: Logical flow for the analytical validation of the final product.

Expected Analytical Data

The following tables summarize the expected data from the characterization of this compound.

Table 1: Expected ¹H and ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Naphthalene Protons | ~7.10 - 7.80 | m | 6H | Ar-H |

| Methylene Protons | ~3.80 - 4.00 | s | 2H | Ar-CH₂- |

| Methoxy Protons | ~3.90 | s | 3H | -OCH₃ |

| Amide Protons | ~5.50 - 6.50 | br s | 2H | -NH₂ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl Carbon | ~172 - 175 | -C=O | ||

| Naphthalene Carbons | ~102 - 158 | Ar-C | ||

| Methylene Carbon | ~38 - 42 | Ar-CH₂- |

| Methoxy Carbon | ~55 | | | -OCH₃ |

Table 2: Expected FTIR Data

| Vibration Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂) | 3180 - 3350 (solid state)[9][10] | Medium, Broad |

| C-H Stretch (aromatic) | Naphthalene Ring | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | -CH₂- and -OCH₃ | 2850 - 3000 | Medium |

| C=O Stretch (Amide I Band) | Primary Amide (-C=O) | ~1650 (solid state)[9][11] | Strong |

| N-H Bend (Amide II Band) | Primary Amide (-NH₂) | 1620 - 1655 (solid state)[9] | Medium-Strong |

| C=C Stretch | Naphthalene Ring | 1500 - 1600 | Medium-Strong |

| C-O Stretch | Methoxy Ether | 1200 - 1300 | Strong |

Table 3: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Assignment | Notes |

|---|---|---|

| 215 | [M]⁺ | Molecular Ion Peak[4] |

| 171 | [M - CONH₂]⁺ | Loss of the primary amide group |

| 157 | [M - CH₂CONH₂]⁺ | Benzylic cleavage, formation of methoxynaphthylmethyl cation |

| 128 | [C₁₀H₈]⁺ | Naphthalene fragment from further fragmentation |

Conclusion

This guide provides a validated and detailed framework for the synthesis and characterization of this compound. The synthetic route via the corresponding carboxylic acid is robust, high-yielding, and employs common laboratory reagents and techniques. The described analytical workflow, combining NMR, FTIR, and Mass Spectrometry, offers a self-validating system to ensure the unequivocal identification and purity assessment of the final product. This comprehensive approach is crucial for scientists and professionals in drug development and quality control who require a reliable source of this important reference compound.

References

-

Banerjee, A. K., et al. (2013). An Efficient Synthesis of 7-Methoxy-1-naphthylacetic Acid. Synthetic Communications, 43(12), 1704-1708. [Link]

-

Walter, F., & Schreiber, H. (1954). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Angewandte Chemie, 66(11), 297-302. [Link]

-

Clark, J. (2015). The Preparation of Amides. Chemguide. [Link]

-

Lee, J. I., & Park, J. (1995). A Facile One-Pot Transformation of Carboxylic Acids to Amides. Synthetic Communications, 25(18), 2877-2882. [Link]

-

Mandal, K. K. (n.d.). Infrared Spectroscopy (Part-6, PPT-12). St. Paul's Cathedral Mission College. [Link]

-

Zwiener, C., & Frimmel, F. H. (2003). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 993(1-2), 21-29. [Link]

-

LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

- Pevarello, P., et al. (2014). Process for the preparation of agomelatine.

-

LibreTexts Chemistry. (2023). Making Amides from Carboxylic Acids. [Link]

-

LibreTexts Chemistry. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

Taylor & Francis Online. (2013). An Efficient Synthesis of 7-Methoxy-1-naphthylacetic Acid. [Link]

-

Liu, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8934-8939. [Link]

-

QuimicaOrganica.org. (n.d.). IR Spectrum: Amides. [Link]

-

Rodriguez, A. A., et al. (2018). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics, 619, A15. [Link]

-

Johnson, M. L. (1995). Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry. Youngstown State University. [Link]

- Liu, Y. (2010). Synthetic method for agomelatine.

-

Kanwal, A., et al. (2022). Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine). ResearchGate. [Link]

-

Trivedi, M. K., et al. (2015). GC-MS spectrum of control naphthalene sample. ResearchGate. [Link]

-

Luo, Y., et al. (2014). Synthesis and evaluation of amide side-chain modified Agomelatine analogues as potential antidepressant-like agents. Bioorganic & Medicinal Chemistry Letters, 24(7), 1784-1788. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Rijs, A. M., et al. (2019). Mass spectra of products and fragments from naphthalene formed in electrical discharge. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]

- 4. This compound | C13H13NO2 | CID 15149127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 138113-07-2 [chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Amide Synthesis [fishersci.dk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. IR Spectrum: Amides [quimicaorganica.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(7-Methoxynaphthalen-1-yl)acetamide

Introduction

2-(7-Methoxynaphthalen-1-yl)acetamide, a notable organic compound, holds significance within the realms of pharmaceutical research and drug development. Its structural similarity to neurologically active compounds necessitates a thorough understanding of its physicochemical properties to inform its potential applications, formulation, and biological interactions. This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines the established methodologies for their determination. It is important to note that while some fundamental properties are documented, extensive experimental data for this specific molecule is not widely available in peer-reviewed literature. Therefore, this guide also serves as a methodological framework for researchers undertaking a comprehensive characterization of this compound. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both established data and expert guidance on experimental design and data interpretation.

Chemical Identity and Core Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 138113-07-2.[1][2][3] It is also recognized as an impurity of the antidepressant drug Agomelatine, which underscores the importance of its characterization for quality control in pharmaceutical manufacturing.[1]

The fundamental properties of this compound are summarized in the table below. It is critical to recognize that some of these values are predicted and have not been experimentally verified in published studies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][3] |

| Molecular Weight | 215.25 g/mol | [1][3] |

| Appearance | White to Yellow or Pale Brown Solid | |

| Melting Point | 197 - 201°C | [4] |

| Boiling Point | 452.7 ± 28.0 °C (Predicted) | [4] |

| Density | 1.188 g/cm³ (Predicted) | [4] |

| pKa | 16.11 ± 0.40 (Predicted) |

Solubility Profile: A Critical Parameter for Formulation

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from its absorption and bioavailability to the feasibility of various dosage forms. For this compound, the available information indicates that it is slightly soluble in dimethyl sulfoxide (DMSO) and water.[4] This qualitative description, while useful for initial handling, is insufficient for formulation development, which demands quantitative data.

Experimental Protocol for Quantitative Solubility Determination

To establish a comprehensive solubility profile, a systematic approach using the shake-flask method is recommended. This method remains the gold standard for its reliability and direct measurement of equilibrium solubility.

Step-by-Step Methodology:

-

Solvent Selection: A panel of pharmaceutically relevant solvents should be chosen. This should include purified water, buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions), and common organic solvents such as ethanol, methanol, acetone, and acetonitrile.

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of each solvent in sealed vials.

-

Agitation and Incubation: The vials are agitated at a constant temperature (typically 25°C and 37°C to assess temperature effects) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal incubation time.

-

Phase Separation: The resulting suspensions are filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in units such as mg/mL or µg/mL.

Causality Behind Experimental Choices:

-

pH Range: Assessing solubility across a pH range is crucial as the compound's ionization state can significantly impact its solubility. Although the amide group is generally neutral, understanding its behavior in acidic and basic conditions is vital.

-

Temperature Control: Temperature can influence solubility. Data at both ambient and physiological temperatures provide critical information for both manufacturing and in vivo performance predictions.

-

HPLC Quantification: HPLC offers high specificity and sensitivity, allowing for accurate measurement of the dissolved analyte even at low concentrations and in the presence of potential impurities.

Lipophilicity: Predicting Membrane Permeability

Workflow for Experimental logP Determination

The octanol-water partition coefficient (logP) can be determined using several methods. The HPLC-based method is often favored for its speed and reduced sample consumption compared to the traditional shake-flask method.

Caption: Workflow for logP determination via HPLC.

Step-by-Step Methodology (HPLC Method):

-

System Preparation: A reversed-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with well-established logP values are injected into the HPLC system. The retention time for each standard is recorded.

-

Calculation of Capacity Factor (k'): The capacity factor (k') is calculated for each standard using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time of the column.

-

Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. A linear relationship is expected.

-

Sample Analysis: The this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

logP Determination: The log k' for the target compound is calculated, and its logP value is determined by interpolation from the calibration curve.

Trustworthiness of the Protocol: This protocol is self-validating through the use of a calibration curve with known standards. The linearity and correlation coefficient of the calibration curve provide a direct measure of the method's accuracy and reliability.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a compound's identity. While specific spectra for this compound are not widely published, this section outlines the expected spectral features based on its chemical structure and provides a framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the naphthalene ring, the methylene protons of the acetamide side chain, the amide protons, and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the substitution pattern on the naphthalene core.

-

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, showing signals for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the amide, the carbons of the naphthalene ring system (with distinct shifts for substituted and unsubstituted positions), the methylene carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum would reveal the presence of key functional groups. Expected characteristic absorption bands include:

-

N-H stretching vibrations of the amide group (typically in the region of 3100-3500 cm⁻¹).

-

C=O stretching of the amide group (a strong band around 1630-1680 cm⁻¹).

-

C-O stretching of the methoxy group.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak [M]⁺ would be expected at m/z 215. The fragmentation pattern would likely involve cleavage of the acetamide side chain, providing further structural confirmation. For a related compound, N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, a base peak at m/z 215, corresponding to a monomeric fragment, has been reported, which supports this expected fragmentation behavior.[5]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of a compound, including its melting point, purity, and thermal stability.

Workflow for Thermal Analysis

Caption: Workflow for DSC and TGA analysis.

Interpretation of Results:

-

DSC: The DSC thermogram would provide a precise melting point, observed as an endothermic peak. The sharpness of the peak can be an indicator of purity. The enthalpy of fusion can also be calculated from the peak area, which is a measure of the energy required to melt the substance.

-

TGA: The TGA thermogram would show the temperature at which the compound begins to decompose, indicated by a significant weight loss. This is a critical parameter for determining the thermal stability of the compound during manufacturing and storage.

Conclusion

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its potential development and application in the pharmaceutical sciences. While some basic information is available, a significant portion of its experimental characterization remains to be published. This guide has provided the known data for this compound and, more importantly, has outlined the standard, validated methodologies for the determination of its key physicochemical parameters. By following these protocols, researchers can generate the robust and reliable data necessary to advance their studies of this and other related molecules. The emphasis on the causality behind experimental choices and the integration of self-validating systems within the protocols ensures the generation of high-quality, trustworthy data.

References

-

This compound. PubChem. Accessed January 10, 2026. [Link]

-

Investigation of physicochemical properties and in-vitro in-vivo evaluation of agomelatine polymorphs. ResearchGate. Accessed January 10, 2026. [Link]

-

138113-07-2 | Product Name : this compound. Pharmaffiliates. Accessed January 10, 2026. [Link]

-

N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide. PubChem. Accessed January 10, 2026. [Link]

-

Forced Degradation, Identification and Characterization of Impurities of Agomelatine Using Chromatographic and Spectroscopic Techniques. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Accessed January 10, 2026. [Link]

Sources

- 1. This compound | C13H13NO2 | CID 15149127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rjpbcs.com [rjpbcs.com]

- 3. This compound | 138113-07-2 [chemicalbook.com]

- 4. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide (EVT-1478881) | 1385018-58-5 [evitachem.com]

Technical Guide to the Spectroscopic Characterization of 2-(7-Methoxynaphthalen-1-yl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 2-(7-Methoxynaphthalen-1-yl)acetamide. Designed for researchers, chemists, and drug development professionals, this document synthesizes data from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to provide a holistic and self-validating profile of the molecule. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by authoritative references, offering field-proven insights into the structural elucidation of this important chemical entity.

Introduction and Molecular Identity

This compound is a chemical compound often encountered as a key intermediate or impurity in the synthesis of pharmacologically active molecules, including analogues of agomelatine.[1][2] Accurate structural confirmation is paramount for quality control, regulatory compliance, and ensuring the validity of subsequent research. This guide details the expected spectroscopic fingerprint of the molecule, providing a robust reference for its unambiguous identification.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 138113-07-2 | [3][4][5] |

| Molecular Formula | C₁₃H₁₃NO₂ | [3][5] |

| Molecular Weight | 215.25 g/mol | [3][5] |

| Exact Mass | 215.094628657 Da | [3] |

The structural integrity of this compound is confirmed through the synergistic application of multiple spectroscopic techniques, each providing a unique piece of the structural puzzle.

Molecular Structure and Spectroscopic Correlation

The chemical structure forms the basis for predicting and interpreting all spectroscopic data. The key functional groups—a primary amide, a methylene bridge, a methoxy group, and a disubstituted naphthalene ring—all produce characteristic signals.

Figure 1: Chemical structure of this compound with key positions labeled.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and offering structural clues.

Experimental Protocol: Electron Ionization (EI-MS)

A standard approach involves introducing a dilute solution of the analyte into the mass spectrometer. In the EI source, high-energy electrons bombard the molecule, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Data Interpretation

The expected mass spectrum would provide a clear molecular ion peak and characteristic fragment ions that validate the core structure.

Table 2: Key Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Interpretation |

| 215 | [M]⁺˙ | Molecular Ion: Confirms the molecular weight of the compound.[3] |

| 157 | [M - CH₂CONH₂]⁺ | Benzylic Cleavage: Loss of the acetamide methylene radical, forming a stable, resonance-delocalized methoxynaphthylmethyl cation. This is often the base peak. |

| 128 | [C₁₀H₈]⁺˙ | Naphthalene Fragment: Loss of the methoxy and acetamide side chains. |

| 59 | [CH₃CONH₂]⁺˙ | Acetamide Fragment: Ion corresponding to the acetamide molecule. |

Primary Fragmentation Pathway

The most probable fragmentation pathway involves the cleavage of the bond between the naphthalene ring and the acetamide side chain, a process known as benzylic cleavage. This is energetically favorable as it results in a highly stable, resonance-stabilized cation.

Figure 2: Dominant fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). An infrared beam passes through the crystal and interacts with the sample at the surface. The resulting spectrum of absorption versus wavenumber is recorded. This method requires minimal sample preparation.

Data Interpretation

The IR spectrum provides a distinct fingerprint, with key absorption bands confirming the presence of the amide, aromatic ring, and ether linkages. The data below are predicted based on established correlation tables and data from analogous compounds such as acetamide and methoxy-substituted naphthalenes.[6][7][8]

Table 3: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3350 and ~3180 | N-H Asymmetric & Symmetric Stretch | Primary Amide (-NH₂) | Medium-Strong |

| ~3060 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium |

| ~2950 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Medium |

| ~1660 | C=O Stretch (Amide I) | Carbonyl | Strong, Sharp |

| ~1620 | N-H Bend (Amide II) | Primary Amide (-NH₂) | Medium-Strong |

| ~1600, ~1510, ~1460 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |

| ~1030 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Medium |

| ~830 | C-H Out-of-Plane Bend | Substituted Aromatic | Strong |

The presence of strong, characteristic peaks for the amide N-H stretches, the amide I (C=O) band, and the C-O ether stretch provides a rapid and reliable method for confirming the primary structural features.[6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for detailed structural elucidation in solution, providing information on the chemical environment, connectivity, and number of protons and carbons in a molecule.

Experimental Protocol

The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of 5-10 mg/mL. ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: Data and Interpretation

The proton NMR spectrum gives a precise count of the different types of protons and their neighboring environments. The predicted chemical shifts (δ) are based on the analysis of similar naphthalene structures.[9][10]

Table 4: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.0 | d | 1H | Ar-H | Aromatic proton deshielded by proximity to other ring and anisotropy. |

| ~7.2 - 7.5 | m | 4H | Ar-H | Overlapping signals from the remaining naphthalene protons. |

| ~7.1 | s | 1H | Ar-H | Aromatic proton adjacent to the methoxy group. |

| ~6.8, ~7.3 | br s | 2H | -CONH₂ | Amide protons, broad due to quadrupolar relaxation and exchange. Disappears on D₂O shake. |

| ~3.90 | s | 3H | -OC H₃ | Sharp singlet characteristic of a methoxy group. |

| ~3.85 | s | 2H | -C H₂-CO** | Methylene protons appear as a singlet as there are no adjacent protons for coupling. |

¹³C NMR Spectroscopy: Data and Interpretation

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 5: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~173 | Quaternary | C =O (Amide) |

| ~157 | Quaternary | Ar-C -OCH₃ |

| ~135 - 120 | Quaternary | Ar-C (4 carbons, ring junctions and substituted) |

| ~129 - 118 | Tertiary (CH) | Ar-C H (4 carbons) |

| ~105 | Tertiary (CH) | Ar-C H (2 carbons, shielded by OCH₃) |

| ~55 | Primary | -O CH₃ |

| ~42 | Secondary | -C H₂-CO |

Integrated Data Validation and Conclusion

The structural assignment of this compound is unequivocally confirmed by the convergence of all spectroscopic data.

Figure 3: Logical workflow for the self-validating spectroscopic analysis.

-

Mass Spectrometry confirms the correct molecular mass (215.25 g/mol ) and a logical fragmentation pattern consistent with the proposed structure.[3]

-

IR Spectroscopy validates the presence of all key functional groups: the primary amide, the aromatic system, and the aryl ether.

-

NMR Spectroscopy provides the definitive map of the carbon-hydrogen framework, confirming the specific substitution pattern on the naphthalene ring and the connectivity of the acetamide side chain.

Together, these three pillars of spectroscopic analysis provide a robust and self-validating system, allowing researchers and scientists to confirm the identity and purity of this compound with a high degree of confidence.

References

-

Electronic Supplementary Material (ESI) for RSC Advances. (2012). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide. PubChem. Retrieved January 10, 2026, from [Link]

-

Kanwal, A., Afzal, U., Zubair, M., & Rasool, N. (n.d.). Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine). ResearchGate. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 10, 2026, from [Link]

-

This compound | 138113-07-2. (n.d.). Pharmaffiliates. Retrieved January 10, 2026, from [Link]

-

PROCESSES FOR THE PREPARATION OF N-[2-(7-METHOXY-1-NAPHTHYL)ETHYL]ACETAMIDE. (2012). WIPO Patentscope. Retrieved January 10, 2026, from [Link]

-

Al-Otaibi, J. S., et al. (2013). Comparison between experimental infrared spectrum of acetamide and.... ResearchGate. Retrieved January 10, 2026, from [Link]

-

This compound. (n.d.). Chemical Technology Co.,LTD. Retrieved January 10, 2026, from [Link]

-

Kráľ, J., et al. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. MDPI. Retrieved January 10, 2026, from [Link]

-

Ohnmacht, T., et al. (1993). The practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid. PubMed. Retrieved January 10, 2026, from [Link]

-

Acetamide, N-(2-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

-

Kim, S. H., et al. (2011). 2-(7-Methoxy-1-naphthyl)acetonitrile. PMC - NIH. Retrieved January 10, 2026, from [Link]

-

Patil, S., et al. (2022). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Creative Research Thoughts. Retrieved January 10, 2026, from [Link]

-

Gunasekaran, S., et al. (2008). Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine. ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound, CasNo.138113-07-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. This compound | C13H13NO2 | CID 15149127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 138113-07-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. mdpi.com [mdpi.com]

- 10. The practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-(7-Methoxynaphthalen-1-yl)acetamide as an Impurity of Agomelatine

<-33>

Abstract

This technical guide provides a comprehensive overview of the process-related impurity, 2-(7-Methoxynaphthalen-1-yl)acetamide, in the synthesis of the antidepressant drug Agomelatine. The document details the chemical properties of this impurity, its formation pathways, and robust analytical methodologies for its detection and quantification. Furthermore, it delves into the regulatory landscape governing pharmaceutical impurities and outlines strategies for controlling the levels of this compound in the final drug substance. This guide is intended for researchers, scientists, and professionals in the field of drug development and quality control, offering field-proven insights and practical guidance.

Introduction to Agomelatine and the Imperative of Impurity Profiling

Agomelatine, chemically known as N-[2-(7-Methoxy-1-naphthalenyl)ethyl]acetamide, is a novel antidepressant medication.[1] Its unique mechanism of action involves agonism at melatonergic (MT1 and MT2) receptors and antagonism at serotonergic (5-HT2C) receptors.[1][2][] This dual activity helps to regulate circadian rhythms, which are often disrupted in major depressive disorder.[2][]

The manufacturing of any active pharmaceutical ingredient (API), including Agomelatine, is a complex process that can lead to the formation of impurities. These impurities can arise from various sources, including starting materials, intermediates, by-products of the main reaction, and degradation of the final product.[1][4] The presence of impurities, even in trace amounts, can potentially affect the safety, efficacy, and stability of the final drug product.[5] Therefore, stringent control and monitoring of impurities are critical aspects of pharmaceutical development and manufacturing.

Regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines (such as ICH Q3A and Q3B) to ensure the safety and quality of new drug substances and products.[5][6] These guidelines set thresholds for reporting, identifying, and qualifying impurities.[5]

This guide focuses on a specific process-related impurity of Agomelatine: This compound . Understanding the formation and control of this impurity is crucial for ensuring the quality and safety of Agomelatine.

Chemical Profile of the Impurity: this compound

A thorough understanding of the chemical and physical properties of an impurity is the first step in developing effective control strategies.

| Property | Value | Source |

| Chemical Name | This compound | [7][8] |

| Synonyms | Agomelatine Impurity B, 7-methoxy-1-naphthaleneacetamide | [7] |

| CAS Number | 138113-07-2 | [7][8] |

| Molecular Formula | C13H13NO2 | [7][8] |

| Molecular Weight | 215.25 g/mol | [7][8] |

| Appearance | Not explicitly specified, likely a solid | |

| Solubility | Not explicitly specified, likely soluble in organic solvents |

Genesis of the Impurity: Synthetic Pathways

The formation of this compound is intrinsically linked to the synthetic route employed for Agomelatine. A common synthetic pathway for Agomelatine involves the use of 2-(7-Methoxynaphthalen-1-yl)acetic acid or its esters as key intermediates.[9][10]

One plausible route for the formation of this impurity is through the incomplete reduction of the amide intermediate, (7-methoxynaphthalen-1-yl)acetamide, during the synthesis of (7-methoxynaphthalen-1-yl)ethanamine, a precursor to Agomelatine.[11] Another possibility is the presence of unreacted starting materials or by-products from the synthesis of these intermediates. For instance, if the synthesis starts from (7-methoxy-1-naphthyl)acetonitrile, incomplete reduction could lead to the formation of the corresponding acetamide.[12]

Illustrative Synthetic Scheme and Impurity Formation

The following diagram illustrates a potential point of formation for the impurity within a common Agomelatine synthesis pathway.

Caption: Potential formation of the impurity during Agomelatine synthesis.

Analytical Methodologies for Detection and Quantification

Robust analytical methods are essential for the accurate detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Agomelatine and its impurities.[2][13][14]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the API from its impurities and degradation products.

4.1.1. Experimental Protocol: HPLC Method for Agomelatine and its Impurities

Objective: To develop and validate a precise and accurate HPLC method for the determination of this compound in Agomelatine drug substance.

Instrumentation:

-

HPLC system with a PDA or UV detector (e.g., Shimadzu LC-2010).[13]

-

Analytical column: A C18 column (e.g., 150 x 4.6mm, 5.0 µm) is commonly used.[13]

Chromatographic Conditions (Illustrative):

-

Mobile Phase A: A buffered aqueous solution (e.g., pH 2.6 buffer containing potassium dihydrogen orthophosphate and 1-octane sulfonic acid sodium salt anhydrous) mixed with acetonitrile (e.g., 80:20 v/v).[14]

-

Mobile Phase B: A mixture of water and acetonitrile (e.g., 20:80 v/v).[14]

-

Elution: Gradient elution program.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 230 nm.[14]

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh about 50 mg of the Agomelatine sample and transfer it to a 100 mL volumetric flask.[13]

-

Add a suitable diluent (e.g., a mixture of mobile phase A and B) and sonicate to dissolve.

-

Dilute to the mark with the diluent and mix well.

Method Validation: The method should be validated according to ICH guidelines, including parameters such as:

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD)

-

Limit of Quantification (LOQ)

-

Robustness

Advanced Analytical Techniques

For structural elucidation and confirmation of the impurity, hyphenated techniques are invaluable.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is crucial for identifying unknown impurities.[2][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, allowing for the unambiguous identification of the impurity.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

The following diagram outlines the general workflow for impurity identification and characterization.

Caption: Workflow for the identification and characterization of impurities.

Toxicological Significance and Regulatory Control

According to ICH Q3A guidelines, impurities present at levels above the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g) need to be structurally identified.[5] If the impurity level exceeds the qualification threshold (typically 0.15% or 1.0 mg per day intake, whichever is lower), its biological safety must be established.[5][16]

Qualification can be achieved by:

-

Demonstrating that the impurity is also a significant metabolite in animal and/or human studies.[16]

-

Providing data from toxicology studies on the impurity itself or on a drug substance containing a representative amount of the impurity.

-

Referencing existing literature that supports the safety of the impurity at the proposed level.

Given that Agomelatine itself has been associated with a risk of liver toxicity, a thorough evaluation of any related impurity is particularly important.[2][17]

Strategies for Impurity Control

Controlling the level of this compound in the final Agomelatine product requires a multi-faceted approach, focusing on the optimization of the synthetic process.

-

Control of Starting Materials: Ensuring the purity of the starting materials and intermediates, such as 2-(7-Methoxynaphthalen-1-yl)acetic acid, is a critical first step.[10]

-

Optimization of Reaction Conditions:

-

Reduction Step: Fine-tuning the conditions of the reduction of (7-methoxynaphthalen-1-yl)acetamide to the corresponding ethanamine is crucial. This includes optimizing the choice of reducing agent, solvent, temperature, and reaction time to ensure complete conversion and minimize the carry-over of the starting material.

-

Purification Steps: Implementing effective purification techniques, such as recrystallization or chromatography, at various stages of the synthesis can significantly reduce the level of this and other impurities.

-

-

In-Process Controls (IPCs): Implementing IPCs at critical steps of the manufacturing process allows for the monitoring of impurity levels and ensures that they remain within acceptable limits.

Conclusion

The effective management of impurities is a cornerstone of modern pharmaceutical development and manufacturing. For Agomelatine, understanding the formation and control of the process-related impurity, this compound, is essential for ensuring the quality, safety, and efficacy of the final drug product. This technical guide has provided a comprehensive overview of this impurity, from its chemical properties and synthetic origins to analytical detection methods and control strategies. By applying the principles and methodologies outlined herein, researchers and drug development professionals can ensure that their Agomelatine product meets the stringent requirements of regulatory authorities and, most importantly, is safe for patient use.

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

Anonymous. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

-

Veeprho. (n.d.). Agomelatine Impurities and Related Compound. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

- Indumathi, K. V. S., Rao, N. S., & Rao, B. M. (2015). Forced Degradation, Identification and Characterization of Impurities of Agomelatine Using Chromatographic and Spectroscopic Techniques. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 1112-1121.

-

Henan Bon Industrial Co., Ltd. (n.d.). Ethyl 2-(7-Methoxynaphthalen-1-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

- Reddy, A. V., Kumar, K. R., & Kumar, P. S. (2021). QBD BASED ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SEPARATION AND QUANTIFICATION OF AGOMELATINE AND ITS IMPURITIES I. RASĀYAN Journal of Chemistry, 14(4), 2568-2578.

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link]

- Minetti, P., et al. (2014). Process for the preparation of agomelatine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Understanding 2-(7-Methoxynaphthalen-1-yl)acetic Acid: Properties, Applications, and Synthesis. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

- Kanwal, A., et al. (2022). Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine).

-

SynThink Research Chemicals. (n.d.). Agomelatine EP Impurities and Related Compounds. Retrieved from [Link]

- Vujjini, S. K., et al. (2015). Simple and Efficient Process for the Large-Scale Preparation of Agomelatine: An Antidepressant Drug.

- Anonymous. (2023, December 25). Analytical Profile of Agomelatine.

- Khalili, A. (2026). A Comprehensive Review on New Emerging Antidepressant Agomelatine from Synthesis to Analysis. Journal of Chemical, Biological and Medicinal Sciences, 13(1), 114-124.

- Lulla, A., et al. (2013). Process for the preparation of agomelatine.

- El-Shaheny, R. N. (2014). Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma. Luminescence, 29(7), 920-8.

- Li, J., et al. (2011). Preparation method for agomelatine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). Beyond Agomelatine: Exploring the Broader Potential of 2-(7-Methoxynaphthalen-1-yl)acetic Acid. Retrieved from [Link]

- Bhushan, F. M., & Siddaiah, M. (2020). Determination of Agomelatine in Tablets by Densitometric HPTLC.

-

Pharmaffiliates. (n.d.). Agomelatine-Impurities. Retrieved from [Link]

- Wang, Y., et al. (2011). Agomelatine intermediates and preparation method thereof.

- Saracino, M. A., & Mercolini, L. (2014). Multi-matrix assay of the first melatonergic antidepressant agomelatine by combined liquid chromatography-fluorimetric detection and microextraction by packed sorbent. Journal of Pharmaceutical and Biomedical Analysis, 95, 61-7.

- Saracino, M. A., & Mercolini, L. (2014). Multi-matrix assay of the first melatonergic antidepressant agomelatine by combined liquid chromatography-fluorimetric detection and microextraction by packed sorbent. Request PDF.

- Anonymous. (2012). Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide.

- Comely, A. C., et al. (2014). Process for prepararing n-(2-(7-methoxy-1-naphthalenyl)ethyl) acetamide and solid forms thereof.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Agomelatine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide;2-(7-methoxynaphthalen-1-yl)ethanamine. PubChem. Retrieved from [Link]

- Yang, Q., et al. (2023). Acute toxicity and genotoxicity studies on new melatonergic antidepressant GW117.

-

National Center for Biotechnology Information. (n.d.). N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide;naphthalene-1,5-disulfonic acid. PubChem. Retrieved from [Link]

Sources

- 1. Agomelatine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. veeprho.com [veeprho.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. tasianinch.com [tasianinch.com]

- 7. This compound | C13H13NO2 | CID 15149127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 138113-07-2 [chemicalbook.com]

- 9. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. WO2014096373A1 - Process for prepararing n-(2-(7-methoxy-1-naphthalenyl)ethyl) acetamide and solid forms thereof - Google Patents [patents.google.com]

- 12. CN102206170A - Preparation method for agomelatine - Google Patents [patents.google.com]

- 13. rjpbcs.com [rjpbcs.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. jcbms.org [jcbms.org]

- 16. fda.gov [fda.gov]

- 17. Acute toxicity and genotoxicity studies on new melatonergic antidepressant GW117 - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Activity of 2-(7-Methoxynaphthalen-1-yl)acetamide: A Predictive Approach to Characterizing a Novel Melatonergic Agent

An In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery, the identification and characterization of novel chemical entities with therapeutic potential is a paramount objective. The compound 2-(7-Methoxynaphthalen-1-yl)acetamide, while not extensively described in current literature, presents a compelling structural framework that warrants a thorough investigation. Its core, a methoxy-substituted naphthalene ring, coupled with an acetamide side chain, bears a significant resemblance to established melatonergic agonists, most notably agomelatine. This structural analogy forms the basis of a strong hypothesis: that this compound is a putative agonist of the melatonin receptors, MT1 and MT2.

This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the causal logic behind each experimental choice. We will follow a hierarchical approach, beginning with fundamental in vitro target engagement and functional assays, and progressing to in vivo models to assess physiological and behavioral outcomes. The objective is to build a robust data package that not only confirms the compound's mechanism of action but also illuminates its potential as a chronobiotic and antidepressant agent.

Part 1: In Vitro Characterization: Target Engagement and Functional Profiling

The foundational step in characterizing any novel compound is to confirm its interaction with the predicted molecular target and to quantify the nature of that interaction. For this compound, the primary targets are the G-protein coupled melatonin receptors, MT1 and MT2. Our in vitro strategy is designed to first establish binding affinity and then to determine the functional consequence of that binding.

Experiment 1: Radioligand Competition Binding Assay

Expertise & Experience: The first question to answer is fundamental: does the compound bind to the target? A radioligand competition binding assay is the gold standard for quantifying the affinity of a test compound for a receptor.[1][2] By measuring the ability of our unlabeled test compound to displace a high-affinity radiolabeled ligand (the "tracer") from the receptor, we can determine its binding affinity (Ki). This provides the initial, critical evidence of target engagement.

Protocol:

-

Preparation of Membranes: Utilize membranes from a stable cell line (e.g., CHO-K1 or HEK293) engineered to express high levels of either human MT1 or MT2 receptors.[3][4]

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of a suitable radioligand such as 2-[¹²⁵I]iodomelatonin, and a range of concentrations of the test compound (this compound).

-

Controls:

-

Total Binding: Radioligand and membranes only.

-

Non-Specific Binding (NSB): Radioligand, membranes, and a high concentration of a known saturating ligand (e.g., 10 µM melatonin) to displace all specific binding.[3]

-

-

Incubation: Incubate the plates for 60-120 minutes at 37°C to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Predicted Binding Affinities

| Compound | Receptor | Ki (nM) - Hypothetical |

| This compound | MT1 | 0.5 |

| MT2 | 1.2 | |

| Melatonin (Positive Control) | MT1 | 0.1 |

| MT2 | 0.4 | |

| Unrelated Compound (Negative Control) | MT1 | >10,000 |

| MT2 | >10,000 |

Experiment 2: cAMP Functional Assay

Expertise & Experience: Establishing binding is necessary but not sufficient. We must determine the functional effect of this binding. MT1 and MT2 receptors are canonically coupled to the Gi alpha subunit of the heterotrimeric G-protein.[5] Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6] This assay will classify our compound as an agonist (inhibits cAMP), an antagonist (blocks the action of an agonist with no effect on its own), or an inverse agonist (increases cAMP).

Protocol:

-

Cell Culture: Use a stable cell line expressing either MT1 or MT2 receptors, such as the cAMP Hunter™ Gi cell line.[5]

-

Cell Stimulation:

-

Treat cells with a range of concentrations of the test compound.

-

Co-stimulate the cells with forskolin, a potent activator of adenylyl cyclase, to induce a robust and measurable level of cAMP production.

-

-

Controls:

-

Basal Control: Cells with no treatment.

-

Forskolin Control: Cells treated with forsklin only (represents 100% signal).

-

Positive Control: Cells treated with forskolin and a known agonist (e.g., melatonin) to demonstrate cAMP inhibition.

-

-

Lysis and Detection: After a defined incubation period (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels. Homogeneous Time-Resolved FRET (HTRF) or luminescence-based biosensor assays (e.g., GloSensor™) are highly sensitive and scalable methods.[6][7][8]

-

Data Analysis: Normalize the data to the forskolin-only control. Plot the percentage of cAMP inhibition against the log concentration of the test compound. Use non-linear regression to calculate the EC50 (potency) and Emax (efficacy) values.

Data Presentation: Predicted Functional Activity

| Compound | Receptor | EC50 (nM) - Hypothetical | Emax (% Inhibition) - Hypothetical | Classification |

| This compound | MT1 | 1.5 | 95% | Full Agonist |

| MT2 | 4.0 | 92% | Full Agonist | |

| Melatonin (Positive Control) | MT1 | 0.8 | 100% | Full Agonist |

| MT2 | 2.5 | 100% | Full Agonist |

Experiment 3: ERK1/2 Phosphorylation Assay

Expertise & Experience: To build a comprehensive signaling profile, it is crucial to investigate pathways beyond the canonical G-protein coupling. GPCR activation can also trigger signaling through β-arrestin pathways, often leading to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[9][10] Measuring ERK1/2 phosphorylation provides a secondary, integrated readout of receptor activation and can reveal signaling bias, where a ligand preferentially activates one pathway (e.g., G-protein) over another (e.g., β-arrestin).

Protocol:

-

Cell Culture and Starvation: Culture MT1- or MT2-expressing cells to ~80% confluency. To reduce basal phosphorylation levels, serum-starve the cells for 4-12 hours prior to the experiment.[9]

-

Ligand Stimulation: Stimulate the serum-starved cells with various concentrations of the test compound for a short duration (typically 5-10 minutes, determined by a time-course experiment).

-

Cell Lysis: Immediately place the plate on ice, aspirate the media, and add ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

-

Detection:

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (t-ERK) for normalization.

-

High-Throughput Methods: Alternatively, use plate-based immunoassays like AlphaScreen™ or HTRF®, which allow for faster and more quantitative analysis of p-ERK levels in cell lysates.[11]

-

-

Data Analysis: Quantify the p-ERK signal and normalize it to the t-ERK signal. Plot the fold-change over basal against the log concentration of the agonist to determine EC50 and Emax.

Visualization: Melatonin Receptor Signaling Pathways

Caption: Canonical and non-canonical signaling pathways of MT1/MT2 receptors.

Part 2: In Vivo Evaluation: From Physiology to Behavior

Trustworthiness: Positive in vitro data are promising, but therapeutic potential can only be assessed in a living system. The following in vivo experiments are designed to test whether the molecular activity of this compound translates into the predicted physiological (chronobiotic) and behavioral (antidepressant-like) effects. The choice of models is based on their high predictive validity for clinically effective drugs.

Experiment 4: Assessment of Antidepressant-Like Activity

Expertise & Experience: The Tail Suspension Test (TST) and the closely related Forced Swim Test (FST) are the most widely used screening tools for assessing antidepressant-like activity in mice.[12][13][14][15][16] These models are based on the principle that when subjected to a short, inescapable stress, rodents will adopt an immobile posture, a state of "behavioral despair". This immobility is reliably reduced by acute administration of clinically effective antidepressant drugs.[17][18]

Protocol: Tail Suspension Test (TST)

-

Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer the test compound, vehicle control, or a positive control (e.g., agomelatine) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes prior to the test.

-

Suspension: Suspend each mouse individually by its tail from a horizontal bar using adhesive tape. The mouse should be positioned so it cannot reach any surfaces. Automated systems can be used for consistency.[12]

-

Recording: Record the behavior of the mouse for a 6-minute period.[13][19]

-

Scoring: An observer, blind to the treatment conditions, should score the total duration of immobility. Immobility is defined as the absence of any movement except for minor respiratory movements.

-

Data Analysis: Compare the mean immobility time across treatment groups using a one-way ANOVA followed by post-hoc tests to identify significant differences.

Data Presentation: Predicted TST Results

| Treatment Group | Dose (mg/kg) - Hypothetical | Mean Immobility Time (seconds) ± SEM |

| Vehicle Control | - | 150 ± 10 |

| This compound | 10 | 95 ± 8 |

| 30 | 70 ± 7 | |

| Agomelatine (Positive Control) | 20 | 80 ± 9 |

| p < 0.05 compared to Vehicle Control |

Experiment 5: Assessment of Chronobiotic Activity

Expertise & Experience: A key function of melatonergic agonists is their ability to regulate circadian rhythms.[20] Disruption of these rhythms is a core feature of depression and sleep disorders.[21] We can assess the chronobiotic potential of our compound by measuring its effect on locomotor activity rhythms in mice, particularly its ability to re-entrain rhythms following an environmental disruption that simulates jet lag.[22]

Protocol: Jet Lag Model

-

Baseline Monitoring: House mice individually in cages equipped with running wheels or passive infrared (PIR) sensors to continuously monitor locomotor activity.[23][24][25] Entrain the mice to a standard 12-hour light:12-hour dark cycle (LD 12:12) for at least two weeks to establish a stable baseline rhythm.

-

Circadian Disruption: Induce a "jet lag" by advancing the LD cycle by 6 hours (i.e., lights on 6 hours earlier than usual).

-

Drug Administration: Immediately following the phase shift, administer the test compound or vehicle control at the new "dusk" (onset of the dark phase) for several consecutive days.

-

Data Acquisition: Continue to record locomotor activity throughout the experiment.

-

Data Analysis: Analyze the activity data to determine the number of days required for the mice in each group to re-entrain their activity onset to the new dark phase. A faster re-entrainment in the drug-treated group indicates a potent chronobiotic effect.

Visualization: In Vivo Experimental Workflow

Caption: A streamlined workflow for assessing in vivo efficacy.

Synthesis and Future Directions

This guide outlines a logical, multi-tiered strategy to thoroughly investigate the biological activity of this compound. The proposed workflow, progressing from receptor binding to cellular function and finally to behavioral outcomes, constitutes a self-validating system. Positive results across these experiments would provide strong, synergistic evidence that the compound is a novel melatonergic agonist with significant therapeutic potential.

Specifically, confirmation of high-affinity binding at MT1/MT2 receptors, coupled with functional agonism demonstrated by cAMP inhibition and ERK1/2 phosphorylation, would establish a clear mechanism of action. Translating this into reduced immobility in the TST and accelerated re-entrainment in a jet lag model would validate its potential as both an antidepressant and a chronobiotic agent.

Successful validation would pave the way for subsequent, critical stages of drug development, including selectivity screening against other GPCRs (especially serotonin receptors like 5-HT2C, a target of agomelatine), comprehensive ADME/Tox profiling, and pharmacokinetic studies to optimize dosing and delivery. This structured and causally-driven approach ensures that research efforts are efficient, robust, and aligned with the ultimate goal of developing a novel therapeutic for mood and circadian disorders.

References

-

Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience and biobehavioral reviews, 29(4-5), 571–625. [Link]

-

Ghosh, E., Nidhi, K., & Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in cell biology, 149, 15–26. [Link]

-

Legros, C., Brasseur, C., Delagrange, P., Ducatel, H., Guillaumet, G., & Yous, S. (2012). Design, synthesis and pharmacological evaluation of new series of naphthalenic analogues as melatoninergic (MT1/MT2) and serotoninergic 5-HT2C dual ligands (I). European journal of medicinal chemistry, 55, 193–204. [Link]

-

Domínguez-Oliva, A., Martínez-López, E., G-S-C, & C-M, R. (2024). Basic research on circadian disruption using animal and human organoid models: a review. Biological Rhythm Research, 1-21. [Link]

-

Walton, J. C., D'Souza, M. S., & Provencio, I. (2020). Telling the Time with a Broken Clock: Quantifying Circadian Disruption in Animal Models. Journal of biological rhythms, 35(4), 335–348. [Link]

-

Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. [Link]

-

Legros, C., & Jockers, R. (2022). Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay. Methods in molecular biology (Clifton, N.J.), 2550, 179–188. [Link]

-

Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2011). The tail suspension test. Journal of visualized experiments : JoVE, (58), 3769. [Link]

-

Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail-suspension test. Journal of visualized experiments : JoVE, (58), e3769. [Link]

-

Creative Biolabs. (n.d.). Tail Suspension Test. Retrieved January 9, 2026, from [Link]

-

Fonken, L. K., & Nelson, R. J. (2014). The effects of light at night on circadian clocks and metabolism. Endocrine reviews, 35(4), 648–670. [Link]

-

Leroy, D., Missotten, M., Waltzinger, C., Martin, T., & Scheer, A. (2007). G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation. Journal of receptor and signal transduction research, 27(1), 83–97. [Link]

-

A Review of animal models of the circadian cycle. (2023). Highlights in Science, Engineering and Technology, 63, 114-120. [Link]

-

Yous, S., Andrieux, J., Howell, H. E., Pfeiffer, B., Renard, P., Lesieur, D., & Caignard, D. H. (1995). Design and synthesis of new naphthalenic derivatives as ligands for 2-[125I]iodomelatonin binding sites. Journal of medicinal chemistry, 38(12), 2214–2222. [Link]

-

Xiong, Y., & Xiong, Y. (2023). Circadian disruption: from mouse models to molecular mechanisms and cancer therapeutic targets. Cancer metastasis reviews, 42(1), 297–322. [Link]

-

Brown, T. M., et al. (2020). Simultaneous Assessment of Circadian Rhythms and Sleep in Mice Using Passive Infrared Sensors: A User's Guide. Current protocols in mouse biology, 10(3), e81. [Link]

-

Eurofins. (n.d.). MT1 Human Melatonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved January 9, 2026, from [Link]

-

El-Gamal, M. I., et al. (2013). Synthesis and pharmacological evaluation of a series of the agomelatine analogues as melatonin MT₁/MT₂ agonist and 5-HT₂C antagonist. Archiv der Pharmazie, 346(9), 674–683. [Link]

-

British Association for Psychopharmacology. (n.d.). Factsheet on the forced swim test. Retrieved January 9, 2026, from [Link]

-

Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in molecular biology (Clifton, N.J.), 2550, 141–149. [Link]

-

Spadoni, G., et al. (2010). Design, synthesis and pharmacological evaluation of novel naphthalenic derivatives as selective MT1 melatoninergic ligands. Bioorganic & medicinal chemistry, 18(10), 3426–3436. [Link]

-

Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. Current protocols in pharmacology, Chapter 5, Unit 5.9. [Link]

-

IACUC. (n.d.). Forced Swim Test v.3. Retrieved January 9, 2026, from [Link]

-

Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. [Link]

-

Osmialowski, P. (2012). Phospho-ERK Assays. Assay Guidance Manual. [Link]

-

Eckel-Mahan, K. L., & Sassone-Corsi, P. (2015). Phenotyping Circadian Rhythms in Mice. Current protocols in mouse biology, 5(3), 271–290. [Link]

-

NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved January 9, 2026, from [Link]

-

Brown, T. M., et al. (2020). Simultaneous Assessment of Circadian Rhythms and Sleep in Mice Using Passive Infrared Sensors: A User's Guide. Current protocols in mouse biology, 10(3), e81. [Link]

-

Ayoub, M. A., et al. (2015). GPCR-mediated Phospho-ERK1/2 monitored by the Phospho-ERK assay. ResearchGate. [Link]

-

Spadoni, G., et al. (2012). Design and Synthesis of Naphthalenic Dimers as Selective MT 1 Melatoninergic Ligands. ChemMedChem, 7(8), 1436-1448. [Link]

-

Brown, T. M., et al. (2020). Simultaneous Assessment of Circadian Rhythms and Sleep in Mice Using Passive Infrared Sensors: A User's Guide. ResearchGate. [Link]

-

Kumar, A., Singh, A., & Ekavali. (2015). A review on Alzheimer's disease pathophysiology and its management: an update. Pharmacological reports : PR, 67(2), 195–203. [Link]

-

Zhang, Y., & Fang, F. (2015). Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. Current chemical genomics, 9, 1–6. [Link]

-

Fisher, S. P., et al. (2012). Rapid assessment of sleep/wake behaviour in mice. Journal of neuroscience methods, 205(2), 299–306. [Link]

-

Chan, S. O., et al. (2015). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International journal of molecular sciences, 16(7), 14756–14770. [Link]

-

Legros, C., et al. (2011). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British journal of pharmacology, 162(8), 1820–1833. [Link]

-

Patel, N., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e53779. [Link]

-

Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in molecular biology (Clifton, N.J.), 2550, 141–149. [Link]

-

Stein, R. M., et al. (2016). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Scientific reports, 6, 28522. [Link]

-

Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

-

Chan, S. O., et al. (2015). Kinetic profiles of the GloSensorTM cAMP assay detecting the cAMP response in HEK293 cells. ResearchGate. [Link]

-

Katz, R. J. (1981). Animal model of depression: tests of three structurally and pharmacologically novel antidepressant compounds. Pharmacology, biochemistry, and behavior, 15(2), 231–234. [Link]

-

Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate. [Link]

-

Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

-

Boutin, J. A. (2022). Measuring Binding at the Putative Melatonin Receptor MT3. Methods in molecular biology (Clifton, N.J.), 2550, 161–177. [Link]

Sources

- 1. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]